molecular formula C8H10N2O B2812247 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1784673-98-8

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2812247
CAS No.: 1784673-98-8
M. Wt: 150.181
InChI Key: BDEMECOBXJJMIC-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl hydrazine with an appropriate ketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-cyclopropylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEMECOBXJJMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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